molecular formula C11H14O2S B092661 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone CAS No. 18282-21-8

1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone

Cat. No. B092661
CAS RN: 18282-21-8
M. Wt: 210.29 g/mol
InChI Key: IKFYKIYYGSSHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone, also known as Sulcatone, is an organic compound with a strong fruity and musky odor. It is commonly used in the fragrance industry as a key ingredient in perfumes and other scented products. This compound has also been the subject of scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone is not fully understood, but it is believed to act through several different pathways. In the case of its insecticidal properties, it is thought to disrupt the insect's nervous system, leading to paralysis and death. In the case of its antimicrobial properties, it is believed to inhibit the growth and reproduction of bacteria and fungi.

Biochemical And Physiological Effects

1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone has been shown to have several biochemical and physiological effects. In studies conducted on rats, it has been shown to have a sedative effect, reducing locomotor activity and inducing sleep. It has also been shown to have anxiolytic properties, reducing anxiety and stress in mice.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone in lab experiments is its strong odor, which makes it easy to detect and quantify. However, its strong odor can also be a limitation, as it may interfere with other experiments being conducted in the same area. Another limitation is its potential toxicity, which must be taken into account when handling and working with this compound.

Future Directions

There are several future directions for research on 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone. One area of interest is its potential use as a natural insecticide in agricultural settings. Further studies are needed to determine its efficacy and safety in this application. Another area of interest is its potential use as an anti-inflammatory and analgesic agent in medicine. Studies are needed to further elucidate its mechanism of action and potential therapeutic applications. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone, especially in the areas of sleep and anxiety.

Synthesis Methods

The synthesis of 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone involves the reaction of 2-acetylthiophene with isobutyraldehyde in the presence of a catalyst such as sodium hydroxide. This reaction results in the formation of 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone, which can be purified through distillation or other methods.

Scientific Research Applications

1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone has been studied extensively for its potential applications in various fields. In the field of agriculture, it has been shown to have insecticidal properties against several pest species, including the western flower thrips and the sweet potato whitefly. This compound has also been studied for its potential use as a pheromone in pest management strategies.
In the field of medicine, 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone has been shown to have antimicrobial properties against several bacterial and fungal species. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

CAS RN

18282-21-8

Product Name

1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-(5-acetylthiophen-2-yl)-3-methylbutan-1-one

InChI

InChI=1S/C11H14O2S/c1-7(2)6-9(13)11-5-4-10(14-11)8(3)12/h4-5,7H,6H2,1-3H3

InChI Key

IKFYKIYYGSSHEH-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C1=CC=C(S1)C(=O)C

Canonical SMILES

CC(C)CC(=O)C1=CC=C(S1)C(=O)C

synonyms

1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone

Origin of Product

United States

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